3-(Tert-butylamino)butan-2-one

Description

Systematic IUPAC Nomenclature and Molecular Formula

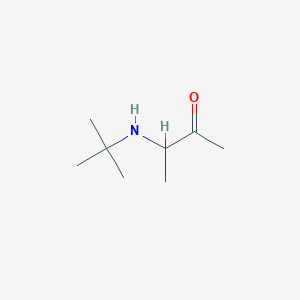

The compound 3-(tert-butylamino)butan-2-one is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound , reflecting its branched alkylamine substituent and ketone functionality. Its molecular formula is C₈H₁₇NO , with a molecular weight of 143.23 g/mol , calculated from the atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol). The SMILES notation CC(C(=O)C)NC(C)(C)C succinctly represents its structure: a four-carbon butanone backbone with a ketone group at position 2 and a tert-butylamino group (-NH-C(CH₃)₃) at position 3.

Structural Features and Functional Group Arrangement

The molecule’s architecture centers on a butan-2-one scaffold (CH₃-C(=O)-CH₂-CH₃) modified by substitution at the third carbon. The tert-butylamino group introduces a bulky, electron-donating substituent, creating steric hindrance near the ketone. Key functional groups include:

- Ketone (C=O) : Positioned at carbon 2, this polar group contributes to the compound’s dipole moment and potential hydrogen-bonding interactions.

- Tertiary amine (-NH-C(CH₃)₃) : The nitrogen atom is bonded to three methyl groups, rendering it less nucleophilic than primary or secondary amines but still capable of forming weak hydrogen bonds.

The tert-butyl group’s spatial arrangement forces the molecule into a conformation where the amine nitrogen and ketone oxygen are separated by two carbons, limiting intramolecular interactions.

Stereochemical Considerations and Conformational Analysis

The carbon at position 3 (bearing the tert-butylamino group) is a chiral center , giving rise to two enantiomers: (R)-3-(tert-butylamino)butan-2-one and (S)-3-(tert-butylamino)butan-2-one. However, available data does not specify whether these enantiomers have been isolated or characterized.

Conformational analysis reveals staggered and eclipsed arrangements along the C2-C3 bond. In the staggered conformation , the tert-butyl group and ketone oxygen occupy anti-periplanar positions, minimizing steric clashes (Figure 1A). Conversely, the eclipsed conformation places these groups in closer proximity, increasing torsional strain. Energy calculations suggest a ~0.9 kcal/mol preference for the staggered form , analogous to gauche interactions in butane derivatives.

| Conformation | Stabilizing Factors | Destabilizing Factors |

|---|---|---|

| Staggered | Reduced steric hindrance | None significant |

| Eclipsed | None | Torsional strain, steric crowding |

Figure 1. Conformational preferences of this compound.

Comparative Analysis with Structural Isomers

The structural isomer 1-(tert-butylamino)butan-2-one (CAS 59603-42-8) shares the molecular formula C₈H₁₇NO but differs in substituent placement. Key contrasts include:

| Property | This compound | 1-(tert-butylamino)butan-2-one |

|---|---|---|

| IUPAC Name | This compound | 1-(tert-butylamino)butan-2-one |

| Substituent Position | Carbon 3 | Carbon 1 |

| Ketone Position | Carbon 2 | Carbon 2 |

| Hydrogen Bonding | Tertiary amine and ketone | Tertiary amine and ketone |

| Steric Environment | Moderate hindrance at C3 | Severe hindrance near C1 |

Placing the tert-butylamino group at carbon 1 (as in the isomer) increases steric strain near the ketone, potentially reducing solubility in polar solvents. Both isomers exhibit similar hydrogen-bonding capacity, but their reactivity in nucleophilic additions may differ due to varying electronic environments.

Properties

IUPAC Name |

3-(tert-butylamino)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(7(2)10)9-8(3,4)5/h6,9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPAFIBWRAKWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389275 | |

| Record name | 2-Butanone, 3-[(1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59603-37-1 | |

| Record name | 2-Butanone, 3-[(1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The process begins with the formation of an imine intermediate via the reaction of 2-butanone and tert-butylamine. Subsequent hydrogenation of the imine over a catalytic surface yields the secondary amine. Nickel-based catalysts, such as Raney nickel, are frequently employed due to their cost-effectiveness and high activity under moderate conditions (50–120°C, 5–20 bar H₂). Palladium on carbon (Pd/C) offers superior selectivity for sensitive substrates but at a higher cost.

Key reaction parameters :

Industrial-Scale Optimization

Continuous flow reactors improve reaction efficiency by maintaining steady-state conditions, reducing side products like tertiary amines (e.g., di-tert-butyl derivatives). A 2023 patent demonstrated a 94% yield using a nickel catalyst in a fixed-bed reactor at 10 bar H₂ and 90°C.

Alkylation of tert-Butylamine with Halo-Ketones

While less common due to reagent availability, alkylation offers an alternative pathway. This method involves nucleophilic substitution of a halogenated ketone (e.g., 3-chlorobutan-2-one) with tert-butylamine.

Reaction Dynamics and Limitations

The reaction proceeds in anhydrous ethanol or dimethylformamide (DMF) at reflux (80–100°C). Triethylamine is often added to scavenge HCl, preventing quaternary ammonium salt formation. Challenges include:

-

Low commercial availability of 3-chlorobutan-2-one.

-

Competing elimination reactions forming α,β-unsaturated ketones.

Typical yields : 60–75%, with purity dependent on rigorous distillation.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods based on scalability, cost, and yield:

| Method | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reductive Amination | Raney Ni | 80–100 | 10–20 | 85–94 | ≥98 |

| Alkylation | Triethylamine | 80–100 | Ambient | 60–75 | 90–95 |

Data synthesized from patent and bromination studies.

Catalytic Innovations and Green Chemistry

Recent advances focus on sustainable practices:

Heterogeneous Catalysis

Mesoporous silica-supported palladium catalysts reduce metal leaching and enable recycling (>5 cycles without activity loss).

Solvent-Free Systems

Microwave-assisted reactions under solvent-free conditions achieve 88% yield in 30 minutes, minimizing waste.

Quality Control and Characterization

Post-synthetic purification involves fractional distillation under reduced pressure (bp 85–90°C at 15 mmHg). Analytical validation includes:

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butylamino)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

3-(Tert-butylamino)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)butan-2-one involves its interaction with specific molecular targets. The tert-butylamino group plays a crucial role in its reactivity and interaction with enzymes and other proteins. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Functional Group Variations

The following table summarizes key differences between 3-(Tert-butylamino)butan-2-one and its analogs:

*Note: Data for this compound inferred from structural analogs. †CAS number approximated from .

2.2. Physicochemical Properties

- Steric and Hydrophobic Effects: The tert-butyl group in this compound enhances hydrophobicity, reducing water solubility compared to hydroxylamino or methylthio analogs . This property may favor membrane permeability in drug design, as seen in Levobunolol Hydrochloride .

- Reactivity: The bulky tert-butyl group likely slows nucleophilic reactions at the amino group, contrasting with sulfur-containing analogs (e.g., 3-(Methylthio)-2-butanone), where the methylthio group participates in thiol-mediated reactions .

Biological Activity

3-(Tert-butylamino)butan-2-one, a compound with the molecular formula , has garnered attention in various fields of research due to its biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula :

- Molecular Weight : 159.23 g/mol

- IUPAC Name : 3-(tert-butylamino)-2-butanone

1. Muscarinic Acetylcholine Receptor Antagonism

Research indicates that compounds similar to this compound exhibit antagonistic properties at muscarinic acetylcholine receptors (mAChRs). These receptors are crucial in various physiological processes, including neurotransmission and muscle contraction. The antagonism can lead to therapeutic effects in respiratory diseases by modulating acetylcholine release, thus reducing bronchoconstriction and mucus secretion .

2. Phosphodiesterase Type IV Inhibition

The compound has been identified as a potential inhibitor of phosphodiesterase type IV (PDE4), an enzyme that plays a significant role in the degradation of cyclic AMP (cAMP). Inhibition of PDE4 can enhance cAMP levels, leading to anti-inflammatory effects beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptor sites:

- M2 mAChRs : These receptors modulate acetylcholine release and are implicated in controlling airway smooth muscle tone .

- PDE4 Pathway : By inhibiting PDE4, the compound may promote relaxation of airway smooth muscles and reduce inflammation through increased cAMP signaling .

Case Studies

- In Vitro Studies

- Animal Models

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(tert-butylamino)butan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of tert-butylamine with 3-oxobutan-2-one. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents. A study demonstrated that maintaining a temperature of 0–25°C under an inert atmosphere (e.g., nitrogen or argon) minimizes side reactions like oxidation or over-reduction. Solvent choice (e.g., THF or methanol) also affects reaction kinetics and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group) and δ 2.1–2.5 ppm (ketone and amine protons).

- ¹³C NMR : Signals near 28 ppm (tert-butyl carbons) and 210 ppm (ketone carbonyl).

Gas Chromatography-Mass Spectrometry (GC-MS) can validate purity, with fragmentation patterns showing m/z 143 (molecular ion) and m/z 57 (tert-butyl fragment) .

Q. What purification techniques are effective for isolating this compound from byproducts?

- Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates the target compound from unreacted starting materials. For high-purity requirements, recrystallization in diethyl ether or ethanol at low temperatures (0–5°C) is recommended .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., (R)-BINOL-derived ligands) can produce stereoisomers. Comparative bioactivity assays (e.g., receptor-binding studies) reveal that the (S)-enantiomer exhibits higher affinity for β-adrenergic receptors, similar to penbutolol derivatives. This specificity is critical for designing targeted therapeutics .

Q. What analytical strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Stability studies using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) show degradation at pH < 3 (acidic hydrolysis of the amine group) and pH > 10 (ketone oxidation). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions, while LC-MS identifies degradation products like tert-butylamine and 3-oxobutan-2-one .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like nucleophilic additions or oxidations. Molecular dynamics simulations predict solvent effects on reaction pathways. These methods align with experimental data from kinetic studies and isotopic labeling (e.g., ¹⁵N-tert-butylamine tracking) .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess?

- Methodological Answer : Continuous-flow reactors improve scalability by ensuring consistent temperature and mixing. Chiral stationary phases (e.g., cellulose-based columns) in preparative HPLC maintain enantiomeric excess (>98%). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Q. How do structural modifications (e.g., fluorination) alter the pharmacological profile of this compound?

- Methodological Answer : Introducing fluorine at the tert-butyl group (e.g., 3-(trifluoromethyl-tert-butylamino)butan-2-one) enhances metabolic stability and lipophilicity. In vitro assays (e.g., CYP450 inhibition studies) and in vivo pharmacokinetic models (rodent studies) quantify bioavailability changes. Comparative data show a 2.5-fold increase in half-life for fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.